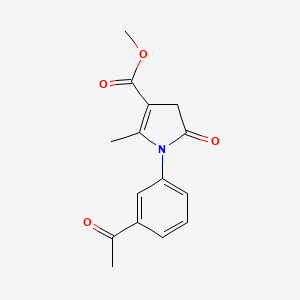
methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MADPMC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrrole derivatives, which have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have antimicrobial activity against a range of bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its broad range of biological activities, which makes it a versatile compound for investigating various biological processes. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential side effects.
Direcciones Futuras
There are several future directions for research on methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Furthermore, more studies are needed to investigate the mechanism of action of methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential side effects. Overall, methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising compound for scientific research, with potential applications in a variety of fields.
Métodos De Síntesis
The synthesis of methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction of 3-acetylphenylhydrazine with methyl acetoacetate in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its anti-inflammatory activity has been demonstrated in animal models of inflammation, where it was able to reduce the production of pro-inflammatory cytokines. Its anticancer activity has also been investigated, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to possess antimicrobial activity against a range of bacterial and fungal species.
Propiedades
IUPAC Name |
methyl 1-(3-acetylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9-13(15(19)20-3)8-14(18)16(9)12-6-4-5-11(7-12)10(2)17/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJZKJFVZSJXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1C2=CC=CC(=C2)C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)

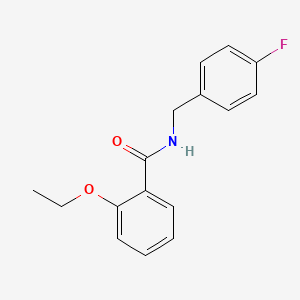
![2-[(4-benzyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5753328.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)

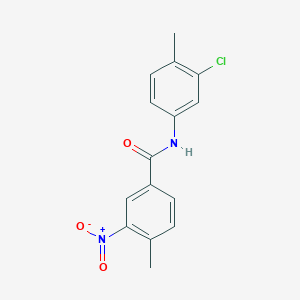

![5-(2,4-dichlorophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5753371.png)

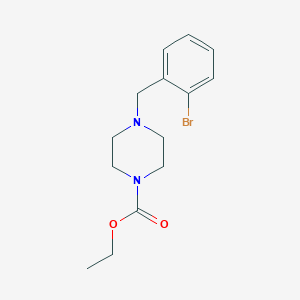
![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)
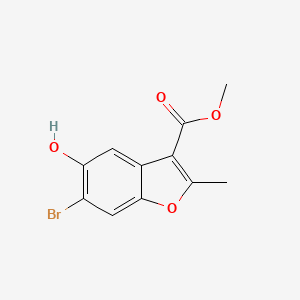
![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)